![molecular formula C6H5ClN4 B2578102 6-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyrazine CAS No. 1539296-65-5](/img/structure/B2578102.png)

6-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

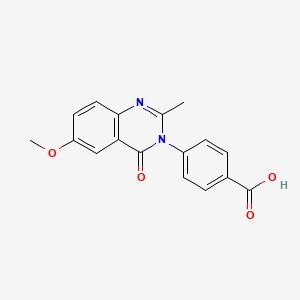

“6-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyrazine” is a chemical compound with the molecular formula C5H3ClN4 . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere . The compound has a molecular weight of 154.56 g/mol .

Physical and Chemical Properties Analysis

“this compound” is a solid substance stored at temperatures between 2-8°C in an inert atmosphere . The compound has a molecular weight of 154.56 g/mol .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

A series of pyrazolo[3,4-b]pyrazine derivatives have been synthesized and evaluated for their antimicrobial activity. Compounds in this category have shown promising results against various pathogenic strains of bacteria and fungi. For instance, the synthesis of novel pyrazolo[3,4-b]selenolo[3,2-e]pyrazine heterocycles has been reported, which exhibited significant antimicrobial properties (Zaki et al., 2020). Additionally, the creation of new pyrazolo[3,4-b]pyrazines and related heterocycles, some of which have shown modest antifungal activity, has been documented (El‐Emary et al., 1998).

Synthesis and Anticancer Activity

Pyrazolo[3,4-b]pyrazine derivatives have also been explored for their potential anticancer properties. The synthesis of certain pyrazolo[3,4-b]pyrazine derivatives has resulted in compounds with promising anticancer action against colon and breast cancer cells (Zaki et al., 2020). This area of research is particularly significant due to the ongoing search for effective cancer treatments.

Catalysis and Chemical Synthesis

Pyrazolo[3,4-b]pyrazine compounds have also been utilized as catalysts in chemical synthesis. For example, derivatives like N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide have been applied as efficient and homogeneous catalysts for the synthesis of various heterocyclic compounds under aqueous media, demonstrating the versatility of these compounds in synthetic chemistry (Khazaei et al., 2015).

Safety and Hazards

The safety information for “6-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyrazine” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Mecanismo De Acción

Target of Action

It’s synthesized as a key intermediate en route to the shp2 inhibitor gdc-1971 (migoprotafib) .

Biochemical Pathways

As a key intermediate to the shp2 inhibitor, it may be involved in pathways related to shp2 function .

Result of Action

As a key intermediate to the SHP2 inhibitor, it may contribute to the inhibition of SHP2 .

Action Environment

It’s recommended to handle it in a well-ventilated place, under inert gas (nitrogen or argon) at 2-8°c .

Propiedades

IUPAC Name |

6-chloro-1-methylpyrazolo[3,4-b]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c1-11-6-4(2-9-11)8-3-5(7)10-6/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLJOWUJZXXHOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=CN=C2C=N1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide](/img/structure/B2578023.png)

![N-cyclopropyl-N'-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide](/img/structure/B2578033.png)

![4-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2578042.png)